N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine
Description
N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes butyl and dibutylamino groups attached to the thiadiazole ring
Properties
CAS No. |
62854-96-0 |
|---|---|
Molecular Formula |
C18H36N4S3 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine |
InChI |
InChI=1S/C18H36N4S3/c1-5-9-13-21(14-10-6-2)24-17-19-20-18(23-17)25-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
FCAHSASJKDKXND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SC1=NN=C(S1)SN(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiadiazole ring or the attached butyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of simpler amines or altered thiadiazole derivatives.
Scientific Research Applications
N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- **N-butyl-N-[[5-(dibutylamino)disulfanyl]-1,2,4-thiadiazol-3-yl]disulfanyl]butan-1-amine
- 2,6-Ditert-butyl-4-[({5-[(3,5-ditert-butyl-4-hydroxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]phenol
Uniqueness
Compared to similar compounds, N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine stands out due to its specific arrangement of butyl and dibutylamino groups, which may confer unique chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
